PPZ2

Description

Propriétés

IUPAC Name |

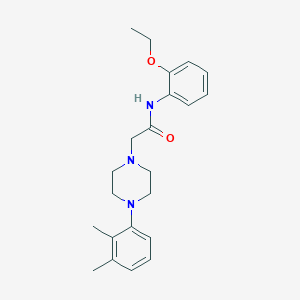

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-4-27-21-11-6-5-9-19(21)23-22(26)16-24-12-14-25(15-13-24)20-10-7-8-17(2)18(20)3/h5-11H,4,12-16H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNDSDZIAJJKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of PPZ2 in Potassium Transport Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the serine/threonine-protein phosphatase PPZ2 and its role in regulating potassium (K+) transport in the model organism Saccharomyces cerevisiae. We will explore the core signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate these mechanisms.

Introduction to this compound and Potassium Homeostasis

Potassium is the most abundant cation in yeast, essential for maintaining membrane potential, regulating intracellular pH, activating enzymes, and controlling cell turgor. The transport of K+ across the plasma membrane is a tightly regulated process, primarily mediated by the high-affinity transporters Trk1 and Trk2.[1][2]

This compound is a type 1-related protein phosphatase that, along with its functionally redundant homolog PPZ1, plays a critical role in ion homeostasis.[3][4] These phosphatases are implicated in a diverse range of cellular processes, including salt tolerance, cell wall integrity, and cell cycle progression.[5][6] A unifying principle of these functions is their connection to the regulation of intracellular K+ concentrations, which is achieved primarily through the modulation of the Trk transport system.[5] Deletion of both PPZ1 and this compound is not lethal but results in distinct phenotypes related to osmotic stress and cell lysis, underscoring their importance in cellular integrity.[3]

The Core Regulatory Pathway: PPZ-Mediated Control of Trk Transporters

The primary mechanism by which PPZ phosphatases influence potassium levels is through the negative regulation of the Trk1 and Trk2 transporters. While PPZ1 appears to be the dominant isoform, this compound shares this function.[7] In essence, PPZ phosphatases act as a brake on K+ influx.

Key Regulatory Points:

-

Negative Regulation: In wild-type cells, PPZ1/2 activity limits the activity of the Trk K+ transporters.

-

Effect of Deletion: In ppz1Δ this compoundΔ mutant strains, the absence of this phosphatase activity leads to hyperactive Trk transporters.[5][6]

-

Downstream Consequences: This hyperactivity results in a cascade of physiological changes:

-

Increased K+ Influx: More potassium flows into the cell.

-

Plasma Membrane Depolarization: The increased influx of positive charge reduces the electrical potential across the membrane.

-

Increased Intracellular pH: K+ uptake is coupled with the efflux of protons (H+) via the Pma1p H+-ATPase to maintain charge balance, leading to cytoplasmic alkalinization.[5][8]

-

Elevated Turgor Pressure: Higher intracellular K+ concentration increases osmotic pressure, which can compromise cell wall integrity.[5][6]

-

The following diagram illustrates the regulatory relationship between PPZ phosphatases and the Trk-mediated potassium transport system.

Caption: Signaling pathway of PPZ-mediated regulation of Trk potassium transporters.

Quantitative Data Summary

Direct quantitative data such as binding affinities or specific phosphorylation rates for this compound are not extensively detailed in the literature. However, phenotypic analysis of mutant strains provides quantitative and semi-quantitative insights into its function.

| Parameter | Wild-Type (WT) | ppz1Δ this compoundΔ Mutant | Genetic Context | Reference |

| Toxic Cation Tolerance | Sensitive to Li+ and Na+ | Increased tolerance | Standard growth media | [9] |

| Rubidium (K+ analog) Uptake | Normal K+ uptake kinetics | Markedly increased Km for residual uptake | trk1Δ trk2Δ background | [7] |

| Intracellular Cation Content | Normal Li+ levels | Markedly decreased after exposure | High Li+ media | [9] |

| ENA1 Gene Expression | Basal level | Strongly increased | Standard growth media | [9] |

| Cell Lysis Phenotype | No lysis | Temperature-dependent cell lysis | Standard growth media | [3] |

| Potassium Requirement | Grows on low K+ media | Requires abnormally high K+ concentrations | trk1Δ trk2Δ background | [7] |

Key Experimental Protocols

The study of this compound and potassium transport relies on several key methodologies. Below are detailed protocols for common assays.

This assay is used to assess the function of K+ transporters by observing yeast growth on media with varying potassium concentrations. Strains lacking endogenous transporters (e.g., trk1Δ trk2Δ) cannot grow on low-K+ media unless rescued by a functional transporter expressed from a plasmid.[10]

-

Strain Preparation:

-

Streak out the S. cerevisiae strain (e.g., SGY1528: trk1Δ trk2Δ) from a -80°C stock onto a YPAD agar (B569324) plate supplemented with 100 mM KCl.

-

Incubate at 30°C for 2-3 days.[10]

-

-

Liquid Culture:

-

Inoculate a single colony into 5 mL of liquid YPAD medium containing 100 mM KCl.

-

Grow overnight at 30°C with shaking (approx. 225 rpm).[10]

-

-

Cell Dilution and Spotting:

-

Measure the optical density at 600 nm (OD600) of the overnight culture.

-

Resuspend cells in sterile water to a starting OD600 of ~0.5-1.0.

-

Perform a 10-fold serial dilution series in a 96-well plate.

-

Spot 3-5 µL of each dilution onto agar plates. The plates should be a synthetic defined (SD) or Yeast Nitrogen Base (YNB) medium with auxotrophic supplements and varying concentrations of KCl (e.g., 50 mM KCl as a permissive control and 1 mM or 3 mM KCl as a selective low-potassium condition).[11][12]

-

-

Incubation and Analysis:

-

Incubate the plates at 30°C for 3-5 days.

-

Document growth by imaging the plates. Compare the growth of mutant strains to wild-type or control strains at each K+ concentration.

-

This assay directly measures the rate of cation uptake from the medium by yeast cells. Rubidium (Rb+) is often used as a non-radioactive analog for K+.[7][12]

-

Cell Preparation and Starvation:

-

Grow yeast cells overnight in a liquid medium containing a high concentration of KCl (e.g., 50-100 mM) to mid-log phase (OD600 ~0.4-0.8).[11][12]

-

To induce the high-affinity uptake system, harvest the cells by centrifugation.

-

Wash the cells with a K+-free buffer or medium.

-

Resuspend the cells in a K+-free medium and incubate for 2-5 hours to deplete internal potassium stores.[11]

-

-

Uptake Measurement:

-

Harvest the K+-starved cells and resuspend them in an assay buffer (e.g., 20 mM MES, 2% glucose, 0.1 mM MgCl2, pH 5.8) to a known OD600 (e.g., 0.4).[12]

-

Initiate the uptake by adding a known concentration of KCl or RbCl (e.g., 3 mM).[11]

-

At specified time intervals (e.g., every 30-60 minutes), withdraw an aliquot of the cell suspension.[11]

-

-

Sample Processing and Analysis:

-

Calculation:

-

Calculate the amount of cation depleted from the medium at each time point.

-

Normalize this value to the cell density (dry weight or OD600) to determine the initial rate of uptake (e.g., in nmol/min/mg of cells).[12]

-

The workflow for this experiment is visualized below.

Caption: A generalized workflow for measuring potassium uptake via a depletion assay.

Implications for Research and Drug Development

-

Model System: The ppz and trk mutant strains of S. cerevisiae serve as powerful tools for the functional characterization of heterologous K+ channels from other species, including plants and mammals. Their well-defined phenotypes provide a clean background for complementation assays.[2][7]

-

Antifungal Target: As ion homeostasis and cell wall integrity are crucial for fungal viability, the components of this pathway, including the PPZ phosphatases, could represent potential targets for the development of novel antifungal agents.

-

Understanding Ion Homeostasis: Research on the PPZ/Trk system provides fundamental insights into how cells sense and respond to ionic stress, a process conserved across eukaryotes. This knowledge is applicable to understanding related processes in agriculture (crop salt tolerance) and human health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein phosphatase 2Bw and protein phosphatase Z are Saccharomyces cerevisiae enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ppz protein phosphatases regulate Trk-independent potassium influx in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The PPZ protein phosphatases are important determinants of salt tolerance in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using Yeast to Study Potassium Channel Function and Interactions with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The bacterial potassium transporter gene MbtrkH improves K+ uptake in yeast and tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Role of Protein Phosphatase Z2 (PPZ2) in Yeast Osmotic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of the serine/threonine protein phosphatase Z2 (PPZ2) in the osmotic stability of the budding yeast, Saccharomyces cerevisiae. We delve into the molecular functions of this compound, its interplay with its paralog PPZ1, and its position within the intricate network of cellular stress responses. This document summarizes key quantitative data on the phenotypic effects of this compound deletion, details relevant experimental protocols, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating fungal stress responses, cell wall integrity, and potential antifungal drug targets.

Introduction: this compound and Osmotic Homeostasis

Saccharomyces cerevisiae, a model eukaryotic organism, possesses sophisticated mechanisms to adapt to changes in the external osmotic environment. A crucial aspect of this adaptation is the maintenance of cell integrity and the regulation of intracellular ion concentrations. Protein Phosphatase Z2 (this compound), along with its functionally redundant paralog PPZ1, has emerged as a key player in these processes.[1]

PPZ1 and this compound are type 1-related protein serine/threonine phosphatases characterized by a highly conserved C-terminal catalytic domain and a more divergent N-terminal region.[1][2] While sharing significant homology, particularly in their catalytic domains, PPZ1 and this compound exhibit both overlapping and distinct functions in cellular physiology.[3] Disruption of both PPZ1 and this compound genes leads to a pronounced cell lysis phenotype, which can be mitigated by the presence of an osmotic stabilizer like 1 M sorbitol, highlighting their essential role in maintaining cell integrity under normal growth conditions.[1]

Intriguingly, while essential for cell integrity, the deletion of PPZ genes, particularly PPZ1, confers increased tolerance to high concentrations of sodium (Na⁺) and lithium (Li⁺) cations.[4][5] This paradoxical phenotype is primarily attributed to the increased expression of the ENA1 gene, which encodes a P-type ATPase responsible for pumping Na⁺ and Li⁺ ions out of the cell.[4][6] This guide will explore the multifaceted role of this compound in osmotic stability, dissecting its involvement in cation homeostasis and cell wall integrity.

Quantitative Data on PPZ Mutant Phenotypes

The functional redundancy of PPZ1 and this compound necessitates the analysis of single and double deletion mutants to fully understand their roles. The following tables summarize the quantitative and semi-quantitative data available in the literature regarding the osmotic stress-related phenotypes of ppz mutants.

Table 1: Salt Tolerance of ppz Mutants

| Strain | Genotype | NaCl Tolerance (Spot Assay) | LiCl Tolerance (Spot Assay) | Reference |

| Wild-Type | PPZ1 this compound | Sensitive | Sensitive | [4][5] |

| ppz1Δ | ppz1Δ this compound | Increased | Increased | [4][5] |

| This compoundΔ | PPZ1 this compoundΔ | Wild-type-like | Wild-type-like | [6] |

| ppz1Δthis compoundΔ | ppz1Δ this compoundΔ | Further Increased | Further Increased | [4][5] |

Table 2: Cation Homeostasis and ENA1 Expression in ppz Mutants

| Strain | Genotype | Intracellular Li⁺ Content (Relative to WT) | ENA1 mRNA Levels (Relative to WT) | Reference |

| Wild-Type | PPZ1 this compound | 100% | 1-fold | [4] |

| ppz1Δthis compoundΔ | ppz1Δ this compoundΔ | Markedly Decreased | Strongly Increased | [4] |

Table 3: Cell Integrity Phenotypes of ppz Mutants

| Strain | Genotype | Cell Lysis Phenotype | Rescue by 1M Sorbitol | Reference |

| Wild-Type | PPZ1 this compound | Normal | - | [1] |

| ppz1Δ | ppz1Δ this compound | Increased | Yes | [1] |

| This compoundΔ | PPZ1 this compoundΔ | Slightly Increased | Yes | [1] |

| ppz1Δthis compoundΔ | ppz1Δ this compoundΔ | Markedly Increased | Yes | [1] |

Signaling Pathways Involving this compound

This compound functions within a complex network of signaling pathways that govern osmotic stability, cation homeostasis, and cell wall integrity. The following diagrams illustrate the key interactions of this compound and its related pathways.

Figure 1: Overview of PPZ1/PPZ2 Signaling in Osmotic Stability. This diagram illustrates the central role of PPZ1 and this compound in regulating ion homeostasis and cell integrity. They negatively regulate potassium uptake via Trk1/Trk2 transporters and repress the expression of the ENA1 sodium/lithium efflux pump. The inhibitory protein Hal3 modulates PPZ activity.

Figure 2: Experimental Workflow for Studying PPZ Function. This flowchart outlines a typical experimental approach to investigate the role of PPZ phosphatases in osmotic stress responses, from strain selection to various downstream analyses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and osmotic stability.

Yeast Transformation (Lithium Acetate (B1210297) Method)

This protocol is a standard method for introducing plasmid DNA into yeast cells.

Materials:

-

Yeast strain to be transformed

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Sterile water

-

1 M Lithium Acetate (LiAc), sterile

-

50% (w/v) Polyethylene Glycol (PEG 3350), sterile

-

Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

-

Plasmid DNA for transformation

-

Selective agar plates

Protocol:

-

Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

-

Inoculate 50 mL of YPD with the overnight culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

-

Harvest cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

-

Resuspend the pellet in 1 mL of sterile 100 mM LiAc and transfer to a 1.5 mL microfuge tube.

-

Centrifuge for 30 seconds at maximum speed, remove the supernatant.

-

Resuspend the cells in 400 µL of 100 mM LiAc.

-

For each transformation, mix the following in a microfuge tube:

-

240 µL of 50% PEG

-

36 µL of 1 M LiAc

-

10 µL of single-stranded carrier DNA (boiled for 5 min and rapidly cooled on ice before use)

-

1-5 µg of plasmid DNA in ≤ 74 µL of sterile water or TE buffer

-

100 µL of the prepared yeast cell suspension

-

-

Vortex vigorously to mix and incubate at 42°C for 40 minutes.

-

Centrifuge at 8,000 x g for 1 minute and remove the supernatant.

-

Resuspend the cell pellet in 1 mL of sterile water.

-

Plate appropriate dilutions onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Gene Disruption via Homologous Recombination

This protocol describes the one-step gene disruption method to create deletion mutants.

Materials:

-

Yeast strain

-

Disruption cassette (a selectable marker gene flanked by sequences homologous to the target gene's upstream and downstream regions)

-

Reagents for yeast transformation (see Protocol 4.1)

-

YPD medium

-

Selective medium

Protocol:

-

Amplify the disruption cassette by PCR using primers that add 40-50 bp of homology to the regions immediately upstream and downstream of the target gene's open reading frame.

-

Purify the PCR product.

-

Transform the yeast strain with 1-2 µg of the purified disruption cassette using the lithium acetate method (Protocol 4.1).

-

Plate the transformation mixture onto selective plates corresponding to the marker gene on the disruption cassette.

-

Incubate at 30°C for 2-4 days.

-

Verify the correct integration of the disruption cassette and deletion of the target gene in the resulting colonies by colony PCR using primers that flank the target gene locus.

Osmotic Stress Sensitivity Spot Assay

This is a semi-quantitative method to assess the sensitivity of yeast strains to osmotic stress.

Materials:

-

Yeast strains (wild-type and mutants)

-

YPD medium

-

YPD agar plates

-

YPD agar plates containing various concentrations of osmotic stressors (e.g., 0.5 M, 1.0 M, 1.5 M NaCl; 1.0 M, 1.5 M Sorbitol)

Protocol:

-

Grow overnight cultures of each yeast strain in YPD at 30°C.

-

In the morning, dilute the cultures in fresh YPD and grow to mid-log phase (OD₆₀₀ ≈ 0.8).

-

Adjust the OD₆₀₀ of all cultures to be equal (e.g., OD₆₀₀ = 0.5).

-

Prepare a 10-fold serial dilution series for each strain in sterile water or YPD (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

-

Spot 5 µL of each dilution onto the YPD control plates and the plates containing the osmotic stressors.

-

Allow the spots to dry completely.

-

Incubate the plates at 30°C for 2-3 days and document the growth by photography.

Quantitative Cell Viability Assay (FUN® 1/Calcofluor White Staining)

This method distinguishes between metabolically active (live) and inactive (dead) yeast cells.

Materials:

-

Yeast cultures

-

Wash buffer (e.g., 10 mM HEPES, pH 7.2, with 2% glucose)

-

FUN® 1 cell stain (e.g., from a commercial kit)

-

Calcofluor White M2R solution

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Grow yeast cultures to the desired growth phase and treat with osmotic stressors as required.

-

Harvest a small aliquot of the culture and wash the cells with wash buffer.

-

Resuspend the cells in wash buffer.

-

Add FUN® 1 stain to a final concentration of 10 µM and Calcofluor White M2R to a final concentration of 25 µM.

-

Incubate in the dark at 30°C for 30 minutes.

-

Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Visualize the cells using a fluorescence microscope. Live cells will exhibit red fluorescent intravacuolar structures, while dead cells will show diffuse green-yellow cytoplasmic fluorescence. All cells will have blue fluorescent cell walls from the Calcofluor White stain.

-

Count at least 200 cells from multiple fields of view and calculate the percentage of viable cells.

Conclusion and Future Directions

Protein phosphatase Z2, in concert with its paralog PPZ1, plays a critical, albeit complex, role in maintaining the osmotic stability of Saccharomyces cerevisiae. Their function is intricately linked to the regulation of intracellular cation concentrations, primarily through the control of potassium uptake and sodium efflux, and the maintenance of cell wall integrity. The increased salt tolerance observed in ppz mutants underscores the delicate balance yeast cells must maintain between ion homeostasis and cell wall stability.

While significant progress has been made in elucidating the qualitative roles of PPZ phosphatases, a key area for future research is the generation of comprehensive, quantitative datasets that allow for direct comparison of the effects of single and double ppz deletions under a wide range of osmotic stress conditions. Such data will be invaluable for building more accurate models of the yeast osmotic stress response.

Furthermore, the precise upstream signals that regulate this compound activity in response to osmotic stress and the specific downstream substrates that mediate its effects on osmotic stability remain to be fully characterized. Phosphoproteomic studies comparing wild-type and ppz mutant strains under osmotic stress will be instrumental in identifying these substrates and further unraveling the intricate signaling network governed by PPZ phosphatases. A deeper understanding of these pathways may not only enhance our knowledge of fundamental fungal biology but also pave the way for the development of novel antifungal strategies that target these essential cellular processes.

References

- 1. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]

- 2. A new method for quantitative determination of polysaccharides in the yeast cell wall. Application to the cell wall defective mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. The cAMP-PKA signalling crosstalks with CWI and HOG-MAPK pathways in yeast cell response to osmotic and thermal stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PPZ protein phosphatases are important determinants of salt tolerance in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of ENA1 Na+-ATPase Gene Expression by the Ppz1 Protein Phosphatase Is Mediated by the Calcineurin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of PPZ2 Protein Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PPZ2 protein phosphatase is a member of the type 1-related serine/threonine protein phosphatase family found in the budding yeast Saccharomyces cerevisiae. It shares a high degree of sequence homology and functional redundancy with its paralog, PPZ1.[1] These phosphatases are unique to fungi and are integral to various cellular processes, including cation homeostasis, cell wall integrity, and cell cycle progression.[2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound mechanism of action, drawing on available biochemical data, genetic interactions, and established experimental protocols. Given the functional overlap and the more extensive characterization of PPZ1, some data from its paralog is included for comparative purposes where this compound-specific information is limited.

Core Mechanism of Action

This compound, like its homolog PPZ1, is a serine/threonine protein phosphatase. Its catalytic activity is dependent on metal ions, with studies on PPZ1 showing a significant increase in activity in the presence of Mn²⁺.[4] The catalytic domain resides in the C-terminal half of the protein and shares approximately 60% identity with the catalytic subunit of the mammalian and yeast protein phosphatase-1 (PP1/Glc7).[1] The N-terminal region is more divergent and is thought to play a regulatory role, influencing protein localization and toxicity upon overexpression in the case of PPZ1.[5]

The primary mechanism of action of this compound involves the dephosphorylation of specific protein substrates, thereby modulating their activity and downstream signaling events. This activity is crucial for maintaining cellular homeostasis, particularly under conditions of osmotic stress.[2]

Signaling Pathways

PPZ1 and this compound are known to function within the Protein Kinase C 1 (PKC1)-mediated cell wall integrity pathway.[6][7] Deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, a phenotype also observed in mutants of the PKC1 pathway.[6] Genetic epistasis experiments suggest that PPZ1 and this compound may act on a branch of the PKC1 pathway that is distinct from the main mitogen-activated protein kinase (MAPK) cascade or play an auxiliary role.[6]

The following diagram illustrates the proposed position of PPZ1/PPZ2 within the PKC1 signaling network.

References

- 1. Genetic interactions between GLC7, PPZ1 and this compound in saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The N-Terminal Region of Yeast Protein Phosphatase Ppz1 Is a Determinant for Its Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Proteomic and Phosphoproteomic Responses to Signaling Network Perturbations Reveals Functional Pathway Organizations in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoproteomic Analysis Reveals Interconnected System-Wide Responses to Perturbations of Kinases and Phosphatases in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the PPZ2 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional characteristics of the PPZ2 protein, a serine/threonine-protein phosphatase found in Saccharomyces cerevisiae. This document outlines its known quantitative properties, its role in cellular signaling, and detailed, generalized protocols for its structural determination.

Introduction to this compound

This compound is a type 1-related protein phosphatase in baker's yeast (Saccharomyces cerevisiae) that plays a crucial role in maintaining cell wall integrity, responding to osmotic stress, and regulating ion homeostasis.[1][2][3][4] It is functionally redundant with its paralog, PPZ1. The deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, highlighting their importance in cell survival.[1] Structurally, this compound is characterized by a highly conserved C-terminal catalytic domain, typical of serine/threonine phosphatases, and a more divergent N-terminal extension that is predicted to be a disordered region.[5]

Quantitative and Physicochemical Properties

Quantitative data for the this compound protein has been derived from its primary sequence and is summarized in the table below. This information is critical for experimental design, including the development of purification strategies and analytical procedures.

| Property | Value | Source |

| Systematic Name | YDR436W | SGD[5] |

| Length (amino acids) | 710 | UniProt[6] |

| Molecular Weight (Da) | 78,515 | UniProt[6] |

| Isoelectric Point (pI) | 9.71 | SGD[5] |

| Median Abundance (molecules/cell) | 813 +/- 511 | SGD[5] |

| Half-life (hr) | 6.0 | SGD[5] |

Structural Details and Domain Organization

As of the last update, an experimentally determined three-dimensional structure of the full-length this compound protein has not been deposited in the Protein Data Bank (PDB). However, a computational model of the structure has been generated using AlphaFold and is accessible via UniProt (P33329).[6]

The this compound protein consists of two primary domains: a variable N-terminal region and a conserved C-terminal catalytic domain. The catalytic domain is homologous to other protein phosphatase 1 (PP1) family members, which typically feature an α/β fold with a central β-sandwich.[3] This domain houses the active site containing metal ions essential for catalysis.[2] The N-terminal extension of this compound is predicted to be intrinsically disordered and is believed to play a role in substrate specificity and regulation.[5]

Figure 1: Domain architecture of the this compound protein.

Signaling Pathway Involvement: The Cell Wall Integrity Pathway

This compound functions within the PKC1-mediated cell wall integrity (CWI) pathway in Saccharomyces cerevisiae.[1] This pathway is critical for responding to cell wall stress and ensuring proper cell growth and division. The core of this pathway is a mitogen-activated protein kinase (MAPK) cascade. While this compound's precise regulatory connections within this pathway are still under investigation, it is understood to act as a phosphatase, counteracting the effects of the protein kinases in the cascade.

Figure 2: The PKC1-mediated Cell Wall Integrity Pathway.

Experimental Protocols for Structural Analysis

The following sections describe generalized, yet detailed, experimental protocols that can be applied to the structural analysis of this compound. These represent standard methodologies in structural biology.

Recombinant Expression and Purification of this compound

Accurate structural analysis begins with the production of a pure, stable protein sample. The following protocol outlines a standard procedure for the expression of this compound in E. coli and its subsequent purification.

Protocol:

-

Gene Cloning: The coding sequence for S. cerevisiae this compound (YDR436W) is codon-optimized for E. coli expression and synthesized. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

-

Expression:

-

A single colony is used to inoculate a 50 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate 1 L of LB broth with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for an additional 16-20 hours at 18°C to promote proper protein folding.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Cells are lysed by sonication on ice. The lysate is then clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The His-tagged this compound protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Size-Exclusion Chromatography (Gel Filtration):

-

The eluted fractions containing this compound are pooled and concentrated.

-

The concentrated sample is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and further purify the protein.

-

-

Purity and Concentration Assessment: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm.

Figure 3: Workflow for Recombinant this compound Purification.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of proteins.

Protocol:

-

Crystallization Screening:

-

The purified this compound protein is concentrated to 5-10 mg/mL.

-

High-throughput screening is performed using various commercial crystallization screens (e.g., Hampton Research, Qiagen) to identify initial crystallization conditions. The sitting-drop or hanging-drop vapor diffusion method is commonly used.[7][8]

-

-

Optimization of Crystallization Conditions:

-

Once initial "hits" are identified, the conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to produce large, well-ordered, single crystals suitable for X-ray diffraction.

-

-

Crystal Harvesting and Cryo-protection:

-

Crystals are carefully harvested from the drops using a small loop.

-

To prevent damage from ice crystal formation during data collection at cryogenic temperatures, the crystal is briefly soaked in a cryoprotectant solution. This is typically the mother liquor supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol.

-

The crystal is then flash-cooled in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

The cryo-cooled crystal is mounted on a goniometer in an X-ray beamline (typically at a synchrotron source).

-

The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

-

The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD).

-

An initial atomic model is built into the resulting electron density map.

-

The model is refined against the experimental data to improve its fit and geometry, resulting in the final three-dimensional structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of proteins in solution, providing valuable information about their dynamics.

Protocol:

-

Isotope Labeling:

-

For NMR analysis of a protein the size of this compound, uniform isotopic labeling with ¹⁵N and ¹³C is required.[9]

-

The protein is expressed in minimal media (M9) where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose.

-

-

NMR Data Collection:

-

The purified, isotope-labeled this compound sample is prepared in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer pH 6.5, 50 mM NaCl, 1 mM DTT in 90% H₂O/10% D₂O).

-

A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-900 MHz). These include:

-

¹H-¹⁵N HSQC: To obtain a "fingerprint" of the protein and assess its folding.

-

Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): To assign the chemical shifts of the backbone atoms.

-

NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC): To obtain distance restraints between protons that are close in space (< 5 Å).

-

-

-

Structure Calculation:

-

The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

An ensemble of structures that are consistent with the experimental data is generated.

-

-

Structure Validation:

-

The quality of the final structure ensemble is assessed using various validation tools to check for correct stereochemistry and agreement with the experimental restraints.

-

Figure 4: General workflow for protein structure determination.

Conclusion

This compound is a vital protein phosphatase in Saccharomyces cerevisiae, integral to the cell wall integrity pathway. While a high-resolution experimental structure remains to be determined, predictive models and a wealth of biochemical data provide a solid foundation for further investigation. The methodologies outlined in this guide offer a roadmap for researchers aiming to elucidate the precise structural and functional details of this compound, which may serve as a valuable target for antifungal drug development.

References

- 1. Crystal structure and mechanistic studies of the PPM1D serine/threonine phosphatase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-dimensional structure of the catalytic subunit of protein serine/threonine phosphatase-1 | Nature [preview-nature.com]

- 3. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]

- 4. Structural Basis for Protein Phosphatase 1 Regulation and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | SGD [yeastgenome.org]

- 6. uniprot.org [uniprot.org]

- 7. Structures of core eukaryotic protein complexes | bioRxiv [biorxiv.org]

- 8. rcsb.org [rcsb.org]

- 9. A role for the Pkc1 MAP kinase pathway of Saccharomyces cerevisiae in bud emergence and identification of a putative upstream regulator - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Expression of PPZ2 in Saccharomyces cerevisiae

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the expression, function, and regulation of the serine/threonine-protein phosphatase PPZ2 in the budding yeast Saccharomyces cerevisiae. Given that this compound is specific to fungi, this document centers on its characteristics within this model organism.

Introduction

This compound is a serine/threonine protein phosphatase found in Saccharomyces cerevisiae. It is a paralog of PPZ1, and the two proteins are functionally redundant. These phosphatases are involved in crucial cellular processes, including the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and halotolerance. Notably, double deletion of PPZ1 and this compound results in a temperature-dependent cell lysis defect. This compound is also known to function within the PKC1-mediated cell wall integrity pathway.

Quantitative Data on this compound Expression

While comprehensive data on the differential expression of this compound across various conditions is limited, key quantitative characteristics of the protein have been determined in its native S. cerevisiae context.

| Parameter | Value | Reference |

| Systematic Name | YDR436W | SGD |

| Molecular Weight | 78.5 kDa | UniProt |

| Median Abundance | 189 molecules/cell (in log phase SD medium) | UniProt[1] |

| Half-life | Not Determined | |

| Subcellular Localization | Cellular localization not yet determined | SGD[2] |

This compound in the PKC1-Mediated Cell Wall Integrity Pathway

This compound plays a role in the cell wall integrity pathway, which is primarily regulated by the protein kinase C homolog, Pkc1p. This pathway is essential for maintaining the structural integrity of the cell wall during growth and in response to environmental stress. The pathway consists of a mitogen-activated protein kinase (MAPK) cascade.

References

Identifying Substrates and Interacting Proteins of PPZ2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPZ2 is a serine/threonine protein phosphatase in Saccharomyces cerevisiae that plays a crucial role in maintaining cell integrity and homeostasis. As an isoform of Ppz1p, it is involved in regulating potassium transport, which in turn affects osmotic stability, cell cycle progression, and halotolerance. Understanding the substrates and interacting partners of this compound is essential for elucidating its precise regulatory mechanisms and for identifying potential targets for antifungal drug development. This guide provides a summary of known and potential this compound interactors and substrates, detailed methodologies for their identification, and a visualization of the relevant signaling pathways.

This compound Interacting Proteins

The identification of protein-protein interactions is key to understanding the functional context of this compound. The following table summarizes the currently documented interacting partners of this compound.

| Interacting Protein | Gene | Method | Number of Experiments | Reference |

| Calcineurin B-like protein 3 | CAB3 | Two-Hybrid | 5 | --INVALID-LINK-- |

| Serine/threonine-protein phosphatase PP-Z1 | PPZ1 | Two-Hybrid | 3 | --INVALID-LINK-- |

| SIS2 protein | SIS2 | Two-Hybrid | 3 | --INVALID-LINK-- |

Potential this compound Substrates

| Potential Substrate | Gene | Function | Fold Change (Log2) upon PPZ1 overexpression |

| Eap1p | EAP1 | Translation repressor | -1.5 to -2.0 |

| Gln3p | GLN3 | Transcription factor | -1.0 to -1.5 |

| Hsp26p | HSP26 | Heat shock protein | -1.0 to -1.5 |

| Npr1p | NPR1 | Serine/threonine-protein kinase | -1.0 to -1.5 |

| Tps1p | TPS1 | Trehalose-6-phosphate synthase | -1.0 to -1.5 |

| Yap1p | YAP1 | Transcription factor | -1.0 to -1.5 |

Note: The data is inferred from a study on PPZ1 overexpression and represents potential, not confirmed, this compound substrates. The fold changes are approximate ranges observed in the study.

Signaling Pathway

This compound, along with its paralog PPZ1, is implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway. This pathway is crucial for responding to cell wall stress.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screening for Identifying Interacting Proteins

This method identifies binary protein-protein interactions in vivo.

a. Principle: A transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The protein of interest (Bait, e.g., this compound) is fused to the BD, and a library of potential interacting partners (Prey) is fused to the AD. If the Bait and Prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

b. Detailed Methodology:

-

Vector Construction:

-

Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain.

-

Prepare a "prey" library by cloning a cDNA or genomic library from S. cerevisiae into a "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain.

-

-

Yeast Transformation:

-

Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid.

-

Select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).

-

-

Library Screening:

-

Transform the bait-containing yeast strain with the prey library.

-

Plate the transformed cells on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has activated the reporter genes (HIS3 and ADE2).

-

-

Identification of Positive Interactors:

-

Isolate the prey plasmids from the positive colonies.

-

Sequence the cDNA inserts to identify the interacting proteins.

-

-

Validation:

-

Re-transform the identified prey plasmid with the original bait plasmid into the reporter strain to confirm the interaction.

-

Perform control transformations with empty vectors to eliminate false positives.

-

Quantitative Phosphoproteomics for Substrate Identification

This approach identifies changes in protein phosphorylation in response to the perturbation of this compound activity.

a. Principle: By comparing the phosphoproteome of wild-type cells with that of cells lacking or overexpressing this compound, one can identify proteins whose phosphorylation state is dependent on this compound activity.

b. Detailed Methodology:

-

Strain and Culture Preparation:

-

Grow wild-type S. cerevisiae and a this compoundΔ mutant strain (or a strain overexpressing this compound) in parallel cultures. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be used, where one strain is grown in "light" medium and the other in "heavy" medium.

-

-

Cell Lysis and Protein Digestion:

-

Harvest cells and lyse them under conditions that preserve phosphorylation (i.e., in the presence of phosphatase inhibitors).

-

Extract proteins and digest them into peptides using an enzyme such as trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides from the total peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

-

Mass Spectrometry (MS) Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the phosphopeptides and their corresponding proteins using a database search algorithm.

-

Quantify the relative abundance of each phosphopeptide between the wild-type and mutant samples.

-

Proteins with significantly increased phosphorylation in the this compoundΔ mutant or decreased phosphorylation in the overexpression strain are candidate substrates.

-

Conclusion

While the direct experimental evidence for a broad range of this compound substrates and interacting proteins is still emerging, the combination of existing database information, inferences from its functionally redundant paralog PPZ1, and powerful high-throughput techniques like yeast two-hybrid screening and quantitative phosphoproteomics provides a solid foundation for future research. The methodologies and pathways outlined in this guide offer a framework for researchers to further unravel the complex regulatory network of this compound, which may ultimately lead to novel therapeutic strategies.

Evolutionary Conservation of the PPZ2 Gene: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the evolutionary conservation, function, and regulatory pathways of the PPZ2 gene, primarily characterized in Saccharomyces cerevisiae. This compound, along with its paralog PPZ1, encodes a serine/threonine protein phosphatase critical for maintaining cell wall integrity, ion homeostasis, and stress response. Given that PPZ phosphatases are specific to fungi, they represent a promising target for the development of novel antifungal therapeutics. This guide details the functional roles of this compound, its position within the PKC1 signaling pathway, and its conservation across various fungal species. Furthermore, it furnishes detailed experimental protocols for gene knockout, phenotypic analysis, protein interaction studies, and enzymatic assays, providing a robust resource for researchers investigating this important fungal-specific gene family.

Introduction to the this compound Gene

The this compound gene (Systematic Name: YDR436W) in the budding yeast Saccharomyces cerevisiae encodes a serine/threonine protein phosphatase, designated as Protein Phosphatase Z, isoform 2.[1] It is functionally redundant with its paralog, PPZ1.[2] These type 1-related protein phosphatases are integral to several crucial cellular processes. Their functions include the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and tolerance to high salt concentrations (halotolerance).[1] Due to their absence in mammals and their critical role in fungal physiology, the PPZ family of phosphatases is an area of active research for potential antifungal drug targets.[3]

Core Functions and Cellular Roles

This compound, alongside PPZ1, plays a pivotal role in maintaining cellular homeostasis, particularly under conditions of stress.

-

Ion Homeostasis and Salt Tolerance: The Ppz phosphatases are key regulators of K+ and pH homeostasis. Mutants lacking both PPZ1 and this compound exhibit altered activity of the Trk K+ transport system and display tolerance to toxic cations like lithium and sodium.[4]

-

Cell Wall Integrity and Osmotic Stress: Deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, which can be remedied by osmotic stabilizers like sorbitol.[2] This highlights their essential role in remodeling the cell wall during growth and responding to osmotic stress.[1]

-

Cell Cycle Progression: The regulation of ion transport by Ppz phosphatases has downstream implications for cell cycle progression.[4]

-

PKC1-Mediated Signaling: PPZ1 and this compound function within the Protein Kinase C (PKC1)-mediated cell integrity pathway, acting on a branch that may be parallel to the canonical MAP kinase cascade.[2]

Evolutionary Conservation of this compound

The PPZ family of phosphatases is conserved across the fungal kingdom but is notably absent in mammals, making it a fungus-specific family.[3] This specificity is a key attribute for its consideration as an antifungal target. The conservation is most pronounced in the C-terminal catalytic domain, which shows homology to the ubiquitous PP1c phosphatases, while the N-terminal regulatory domain is more divergent across species.[5]

Data Presentation: Quantitative Analysis of this compound Orthologs

The following table summarizes the conservation of this compound from S. cerevisiae with its orthologs in several other key fungal species. Orthologs were identified via protein BLAST analysis.

| Species | Ortholog Gene Name | UniProt Accession | Query Coverage | Percent Identity |

| Saccharomyces cerevisiae | PPZ1 (Paralog) | P23592 | 90% | 76.5% |

| Candida albicans | PPZ1 | A0A1D8PRD0 | 58% | 55.4% |

| Schizosaccharomyces pombe | pzh1 | P78968 | 51% | 46.8% |

| Aspergillus fumigatus | ppzA | Q4WMA8 | 48% | 45.1% |

| Cryptococcus neoformans | CNAG_03673 (Ppz1) | Q5K8I2 | 45% | 44.3% |

Table 1: Conservation data for S. cerevisiae this compound (UniProt: P33329) and its fungal orthologs. Data derived from BLASTp analysis.

Phenotypic Consequences of Gene Deletion

The functional redundancy of PPZ1 and this compound is evident from gene deletion studies. While single null mutants of either gene are viable and show limited phenotypes, the double disruptant exhibits significant defects.[1][6]

| Genotype | Phenotype | Reference |

| This compoundΔ | Viable, largely wild-type phenotype. | [1] |

| ppz1Δ | Viable, largely wild-type phenotype. | [1] |

| ppz1Δ this compoundΔ | Viable, but shows temperature-sensitive growth and cell lysis defects remedial by osmotic support (e.g., 1M sorbitol). Decreased resistance to acid pH and certain chemicals.[1][6] | [2][6] |

| ppz1Δ this compoundΔ glc7Δ | Inviable or severe growth defects. | [1] |

Table 2: Summary of key phenotypes associated with PPZ gene deletions in S. cerevisiae.

Signaling Pathway Involvement

PPZ1 and this compound are components of the PKC1-mediated cell wall integrity pathway. This pathway is essential for responding to cell wall stress and coordinating cell wall construction during the cell cycle. Genetic epistasis experiments suggest that PPZ1/2 function either on a separate branch of the pathway from the well-defined MAP kinase cascade (Bck1-Mkk1/2-Mpk1) or play an auxiliary role.[2] The gene BCK2 appears to function on a common branch with PPZ1 and this compound.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function and interactions of the this compound gene.

Gene Knockout via Homologous Recombination

This protocol describes the creation of a this compoundΔ strain in S. cerevisiae by replacing the coding sequence with a selectable marker (e.g., URA3).[5][7]

Methodology:

-

Deletion Cassette Generation:

-

Design PCR primers to amplify a selectable marker gene (e.g., URA3 from a plasmid template).

-

The forward primer must contain a 5' tail of ~40-50 bp homologous to the sequence immediately upstream of the this compound start codon.

-

The reverse primer must contain a 5' tail of ~40-50 bp homologous to the sequence immediately downstream of the this compound stop codon.

-

Perform PCR to generate a linear DNA fragment consisting of the URA3 gene flanked by this compound genomic sequences.[8]

-

-

Yeast Transformation:

-

Prepare competent S. cerevisiae cells (e.g., BY4741, W303) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[7]

-

Transform the competent cells with the purified PCR deletion cassette.

-

Plate the transformed cells onto selective media lacking uracil (B121893) (SC-Ura) to select for successful integrants.

-

-

Verification of Knockout:

-

Isolate genomic DNA from several Ura+ colonies.

-

Perform diagnostic PCR using a combination of primers.

-

Primer A: Binds upstream of the this compound locus.

-

Primer B: Binds within the URA3 marker.

-

Primer C: Binds within the this compound coding sequence.

-

Primer D: Binds downstream of the this compound locus.

-

-

A correct this compoundΔ::URA3 strain will yield a PCR product with primers A+B and not with A+C. A wild-type strain will yield a product with A+C and not with A+B. A product should be seen with A+D in both strains, but of different sizes.

-

Phenotypic Analysis: Cell Lysis Assay

This assay assesses the cell integrity of ppz1Δ this compoundΔ double mutants, which exhibit temperature-sensitive lysis.[9]

Methodology:

-

Strain Preparation: Grow wild-type, ppz1Δ, this compoundΔ, and ppz1Δ this compoundΔ strains overnight in liquid YPD medium at a permissive temperature (e.g., 28°C).

-

Spot Dilution:

-

Adjust the culture densities to an OD600 of 1.0.

-

Perform a 10-fold serial dilution series for each strain in sterile water (from 10^0 to 10^-4).

-

Spot 5 µL of each dilution onto a series of agar (B569324) plates:

-

YPD (permissive temperature, e.g., 28°C)

-

YPD (restrictive temperature, e.g., 37°C)

-

YPD + 1M Sorbitol (osmotic support, restrictive temperature, 37°C)

-

-

-

Incubation and Analysis:

-

Incubate plates for 2-3 days at their respective temperatures.

-

Compare the growth of the mutant strains to the wild-type. The ppz1Δ this compoundΔ strain is expected to show significantly reduced or no growth at 37°C on YPD, but growth should be restored on the plate containing sorbitol.[6]

-

Protein-Protein Interaction: Tandem Affinity Purification (TAP)

This protocol identifies proteins that interact with this compound in vivo.[10][11] It involves fusing a TAP tag to the this compound protein, purifying it and its binding partners, and identifying them by mass spectrometry.

Methodology:

-

Strain Construction: Create a yeast strain where the endogenous this compound gene is C-terminally tagged with a TAP tag (containing Protein A and a Calmodulin Binding Peptide) using homologous recombination.

-

Cell Culture and Lysis:

-

Grow a large-scale culture (4-6 liters) of the this compound-TAP strain and an untagged control strain to mid-log phase.[11]

-

Harvest cells by centrifugation and freeze the pellet in liquid nitrogen.

-

Lyse the cells mechanically (e.g., using a Freezer/Mill) in a suitable lysis buffer containing protease inhibitors.[3]

-

-

First Affinity Purification (IgG Resin):

-

Clarify the cell lysate by high-speed centrifugation.

-

Incubate the supernatant with IgG-Sepharose beads to bind the Protein A portion of the TAP tag.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complex by cleaving the tag with Tobacco Etch Virus (TEV) protease.

-

-

Second Affinity Purification (Calmodulin Resin):

-

Incubate the TEV eluate with Calmodulin beads in the presence of Ca2+.

-

Wash the beads to remove the TEV protease and any remaining contaminants.

-

Elute the final, purified this compound-containing complex using a buffer containing a calcium chelator (e.g., EGTA).

-

-

Protein Identification:

-

Resolve the purified proteins on an SDS-PAGE gel and visualize with silver or Coomassie staining.

-

Excise protein bands of interest and subject them to in-gel trypsin digestion.

-

Analyze the resulting peptides by tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Enzymatic Assay: Serine/Threonine Phosphatase Activity

This protocol measures the enzymatic activity of this compound by quantifying the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.[12][13]

Methodology:

-

Reagent Preparation:

-

Phosphatase Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35) supplemented with MnCl2, as Ppz phosphatases are typically manganese-dependent.

-

Phosphopeptide Substrate: Reconstitute a generic serine/threonine phosphopeptide substrate to a stock concentration of 1 mM in water.[12]

-

Phosphate Standard: Prepare a standard curve using a provided phosphate standard (e.g., 0 to 2000 pmol).

-

Malachite Green Reagent: Prepare the colorimetric reagent, which complexes with free phosphate.[12]

-

-

Enzyme Reaction:

-

Perform reactions in a 96-well plate.

-

To each well, add assay buffer, the phosphopeptide substrate (final concentration typically 50-100 µM), and purified this compound enzyme or cell lysate containing this compound. The total reaction volume is typically 50 µL.

-

Include "no-enzyme" and "no-substrate" controls.

-

Incubate at 30°C for 15-30 minutes.

-

-

Detection:

-

Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent also initiates color development.[12]

-

Incubate at room temperature for 15-20 minutes to allow the color to stabilize.

-

Measure the absorbance at ~620 nm using a microplate reader.

-

-

Quantification:

-

Subtract the absorbance of the "no-enzyme" control from all readings.

-

Calculate the amount of phosphate released by the enzyme using the phosphate standard curve.

-

Express phosphatase activity in units, where one unit is defined as the amount of enzyme that releases 1 nmol of phosphate per minute under the specified assay conditions.

-

Conclusion and Future Directions

The this compound gene, along with its paralog PPZ1, represents a highly conserved, fungus-specific serine/threonine phosphatase crucial for cell integrity, ion homeostasis, and stress response in S. cerevisiae and other fungi. Its role in the PKC1 signaling pathway underscores its importance in fundamental cellular processes. The absence of PPZ orthologs in humans makes it an attractive and specific target for the development of novel antifungal agents. The quantitative conservation data and detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the precise molecular mechanisms of Ppz phosphatases and to exploit this knowledge for therapeutic intervention against pathogenic fungi. Future research should focus on identifying the specific in vivo substrates of this compound, characterizing the regulatory N-terminal domain in pathogenic species, and screening for specific small-molecule inhibitors.

References

- 1. Characterization of the atypical Ppz/Hal3 phosphatase system from the pathogenic fungus Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Counteractive roles of protein phosphatase 2C (PP2C) and a MAP kinase kinase homolog in the osmoregulation of fission yeast. | The EMBO Journal [link.springer.com]

- 3. fundacionareces.es [fundacionareces.es]

- 4. Function of the ypt2 gene in the exocytic pathway of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Insights into the Fungus-Specific Serine/Threonine Protein Phosphatase Z1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Insights into the Fungus-Specific Serine/Threonine Protein Phosphatase Z1 in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 8. PomBase [pombase.org]

- 9. iPTMnet Report P33329 this compound [research.bioinformatics.udel.edu]

- 10. This compound (YDR436W) Result Summary | BioGRID [thebiogrid.org]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. uniprot.org [uniprot.org]

The Role of PPZ2 in Cell Cycle Progression: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PPZ2, a serine/threonine protein phosphatase in Saccharomyces cerevisiae, plays a crucial, albeit indirect, role in the progression of the cell cycle. While not a primary regulator of cell cycle transitions under optimal growth conditions, its function in maintaining cellular homeostasis is essential for the seamless execution of cell division. This technical guide synthesizes the current understanding of this compound, detailing its function, its interplay with cellular stress responses that impact the cell cycle, and its genetic relationship with its paralog, PPZ1. We provide quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its known signaling context and relevant experimental workflows.

Introduction to this compound

This compound is one of two functionally redundant serine/threonine protein phosphatases of the Ppz family in budding yeast, the other being PPZ1.[1] These phosphatases are unique to fungi and are involved in a variety of cellular processes, most notably the regulation of ion and pH homeostasis, which are critical for maintaining osmotic stability and cell wall integrity.[1] While both PPZ1 and this compound contribute to these functions, they exhibit distinct regulatory properties and physiological impacts when their expression levels are altered.

This compound and Its Connection to the Cell Cycle

The influence of this compound on the cell cycle is primarily observed as a secondary effect of its role in cellular stress mitigation. Proper progression through the cell cycle is contingent on a stable intracellular environment. By regulating potassium and pH levels, this compound ensures this stability. Disruptions in this compound function, especially in conjunction with the deletion of PPZ1, lead to increased sensitivity to osmotic and ionic stress, which in turn can activate cell cycle checkpoints and cause delays or arrests.

Genetic Redundancy and Synthetic Interactions

The functional overlap between PPZ1 and this compound is evident from genetic studies. While single deletion mutants of either PPZ1 or this compound are viable, the double deletion mutant (ppz1Δ this compoundΔ) exhibits significant growth defects, including temperature sensitivity and cell lysis, which can be remedied by osmotic support.[1] This indicates that the Ppz phosphatases collectively perform an essential function, particularly under stressful conditions. The cell lysis phenotype of the double mutant points to a failure in maintaining cell wall integrity, a process tightly coordinated with the cell cycle.

Differential Effects of Overexpression on Cell Cycle Progression

A key distinction between PPZ1 and this compound lies in the consequences of their overexpression. Overexpression of PPZ1 is highly toxic to yeast cells, leading to a potent arrest at the G1/S transition of the cell cycle. In contrast, overexpression of this compound has a minimal impact on cell growth and proliferation.[2] This suggests that despite their redundancy, the two phosphatases are subject to different regulatory mechanisms and may have distinct substrate specificities or subcellular localizations that dictate their physiological roles. The potent G1 arrest caused by PPZ1 overexpression highlights a potential link between Ppz phosphatase activity and the G1/S checkpoint, although this effect is not mirrored by this compound.

Quantitative Data

The differential effects of PPZ1 and this compound overexpression on cell cycle progression have been quantitatively assessed by measuring the budding index, a proxy for the proportion of cells that have passed the G1/S transition.

| Plasmid | Description | Budding Index (%) | Effect on Cell Cycle |

| Empty Vector | Control | 55 ± 5 | Normal Progression |

| pCM190-PPZ1 | PPZ1 Overexpression | 10 ± 3 | Strong G1 Arrest |

| pCM190-PPZ2 | This compound Overexpression | 52 ± 6 | No significant effect |

Table 1: Effect of PPZ1 and this compound overexpression on the budding index of S. cerevisiae. Data is presented as mean ± standard deviation from multiple experiments. A lower budding index indicates a higher proportion of unbudded (G1) cells.

Signaling Pathways and Logical Relationships

The primary signaling pathway in which Ppz phosphatases are implicated is the cell wall integrity (CWI) pathway, which is crucial for responding to cell wall stress. While a direct, linear pathway from this compound to core cell cycle regulators has not been elucidated, its role in maintaining homeostasis is a prerequisite for the proper functioning of these regulators.

Caption: Signaling context of PPZ1 and this compound in response to cellular stress.

Experimental Protocols

Yeast Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of yeast cells for DNA content analysis to determine cell cycle distribution.

Materials:

-

Yeast culture

-

Ethanol (B145695) (70%, ice-cold)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

SYTOX Green staining solution (e.g., 1 µM in 50 mM Tris-HCl, pH 8.0)

-

Flow cytometer

Procedure:

-

Harvest approximately 1x10^7 yeast cells by centrifugation.

-

Wash the cells once with sterile water.

-

Resuspend the cell pellet in 1 mL of sterile water.

-

Fix the cells by adding 2.3 mL of ice-cold 100% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 1 hour.

-

Wash the fixed cells twice with 50 mM Tris-HCl, pH 8.0.

-

Resuspend the cells in 0.5 mL of 50 mM Tris-HCl, pH 8.0 containing 10 µL of RNase A (10 mg/mL).

-

Incubate at 37°C for 2-4 hours.

-

Add 25 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 1-2 hours.

-

Add 0.5 mL of SYTOX Green staining solution and incubate at room temperature in the dark for 1 hour.

-

Analyze the stained cells by flow cytometry, exciting at 488 nm and measuring emission at ~525 nm.

Caption: Workflow for yeast cell cycle analysis by flow cytometry.

Co-Immunoprecipitation (Co-IP) of this compound and Potential Interactors

This protocol is for identifying proteins that interact with this compound in vivo.

Materials:

-

Yeast strain expressing tagged-PPZ2 (e.g., HA-PPZ2)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Glass beads

-

Anti-HA antibody-conjugated beads (or equivalent for the tag used)

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Grow yeast cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with ice-cold water.

-

Resuspend the pellet in lysis buffer.

-

Lyse the cells by bead beating.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Incubate the cleared lysate with anti-HA antibody-conjugated beads with gentle rotation at 4°C for 2-4 hours.

-

Wash the beads three times with wash buffer.

-

Elute the bound proteins by boiling the beads in elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.

Caption: Workflow for Co-Immunoprecipitation.

In Vitro Phosphatase Assay for this compound

This protocol measures the enzymatic activity of purified this compound.

Materials:

-

Purified this compound enzyme

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA)

-

Phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphopeptide)

-

Stop solution (e.g., 1 M NaOH for pNPP)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the phosphorylated substrate.

-

Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified this compound enzyme.

-

Incubate for a defined period, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

Calculate the phosphatase activity based on a standard curve of the product.

Caption: Workflow for an in vitro phosphatase assay.

Conclusion and Future Directions

Future research should focus on identifying the direct substrates of this compound, both under normal and stress conditions, to elucidate the precise molecular pathways it regulates. Advanced techniques such as phosphoproteomic analysis of this compoundΔ mutants and substrate trapping could provide valuable insights. Furthermore, detailed analysis of this compound's subcellular localization throughout the cell cycle will be crucial in pinpointing its site of action. A deeper understanding of this compound's function could have implications for the development of novel antifungal therapies that target essential homeostatic mechanisms in pathogenic fungi.

References

The Discovery and Initial Characterization of PPZ2: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of the protein phosphatase PPZ2, a key regulator of cell wall integrity and ion homeostasis in Saccharomyces cerevisiae. This guide details the foundational experiments that elucidated its function, its interplay with the functionally redundant homolog PPZ1, and its role within the Protein Kinase C (PKC1)-mediated signaling pathway. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms governed by this compound.

Introduction

In the budding yeast Saccharomyces cerevisiae, the maintenance of cell integrity is paramount for survival, particularly in response to environmental stresses. The discovery of a pair of functionally redundant protein serine/threonine phosphatases, PPZ1 and this compound, revealed a critical layer of regulation in the signaling network that governs cell wall biosynthesis and ion homeostasis.[1][2] this compound, encoded by the systematic name YDR436W, is a type 1-related protein phosphatase that, in concert with PPZ1, plays a crucial role in the PKC1-mediated signaling pathway, which is essential for cell wall integrity.[1][2] This guide synthesizes the seminal findings on this compound, from its initial identification to its characterization as a regulator of potassium transport and its impact on osmotic stability, cell cycle progression, and halotolerance.[3][4][5]

Discovery and Genetic Characterization

The this compound gene was initially identified in a screen for multicopy suppressors of mutations in the PKC1-mediated MAP kinase pathway.[2] Overexpression of this compound was found to suppress the cell lysis defect of an mpk1Δ mutant, indicating its involvement in the same biological process.[2] Further genetic analysis revealed that this compound is functionally redundant with a homologous gene, PPZ1.[1][2] While single deletion mutants of PPZ1 or this compound exhibit subtle phenotypes, the double deletion mutant (ppz1Δ this compoundΔ) displays a severe temperature-dependent cell lysis defect, highlighting their overlapping essential functions.[1][2][6]

Table 1: Genetic and Physical Properties of this compound

| Property | Value | Reference |

| Systematic Name | YDR436W | [3][6] |

| Standard Name | This compound | [3][6] |

| Organism | Saccharomyces cerevisiae | [1][2][3][6] |

| Chromosome Location | Chromosome IV | [6] |

| Protein Length | 710 amino acids | [3] |

| Molecular Weight | 78.5 kDa | [3] |

| Paralog | PPZ1 (YML016C) | [3][7] |

Functional Characterization

The initial characterization of this compound focused on its role in cell wall integrity and ion homeostasis. The phenotypic consequences of deleting PPZ1 and this compound provided significant insights into their cellular functions.

Role in Cell Wall Integrity and the PKC1 Pathway

Genetic epistasis analysis placed PPZ1 and this compound within the PKC1-mediated cell wall integrity pathway.[1][2] This pathway is a conserved signaling cascade that responds to cell wall stress and regulates cell wall remodeling.

References

- 1. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression | The EMBO Journal [link.springer.com]

- 2. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tdx.cat [tdx.cat]

- 4. tdx.cat [tdx.cat]

- 5. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | SGD [yeastgenome.org]

- 7. PPZ1 | SGD [yeastgenome.org]

Methodological & Application

Application Notes and Protocols for Cloning and Expression of Recombinant PPZ2

For Researchers, Scientists, and Drug Development Professionals